molecular formula C20H24N2O2 B5773788 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine

Cat. No. B5773788
M. Wt: 324.4 g/mol
InChI Key: AOYWEYCGFMQFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine, also known as BDBM, is a chemical compound that belongs to the piperazine class of molecules. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine is not yet fully understood. However, it has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in reward and motivation.
Biochemical and Physiological Effects:
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation and reward processing. 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in lab experiments is its ability to selectively target specific neurotransmitter receptors, such as the serotonin 5-HT1A receptor. This allows researchers to investigate the specific effects of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine on these receptors and their associated pathways. However, one of the limitations of using 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in lab experiments is that it can be difficult to control for other factors that may affect the results, such as individual differences in genetic and environmental factors.

Future Directions

There are several potential future directions for research on 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine. One direction is to investigate its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. Another direction is to investigate its potential use in the treatment of mood disorders such as depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine and its effects on neurotransmitter systems and associated pathways.

Synthesis Methods

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of benzyl chloride with 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of benzyl bromide with 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in the presence of a palladium catalyst.

properties

IUPAC Name

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-4-17(5-3-1)15-21-8-10-22(11-9-21)16-18-6-7-19-20(14-18)24-13-12-23-19/h1-7,14H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYWEYCGFMQFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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